molecular formula C18H26Br2N2O3 B13862029 tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate

tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate

Cat. No.: B13862029
M. Wt: 478.2 g/mol
InChI Key: PNOWIVULPUDXKL-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate typically involves multiple steps, including protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of tert-butyl carbamate as a starting material, which is reacted with 2-amino-3,5-dibromobenzyl chloride under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .

Scientific Research Applications

tert-Butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate is unique due to its combination of aromatic and aliphatic components, as well as the presence of both amino and hydroxyl functional groups.

Properties

IUPAC Name

tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26Br2N2O3/c1-18(2,3)25-17(24)22(13-4-6-14(23)7-5-13)10-11-8-12(19)9-15(20)16(11)21/h8-9,13-14,23H,4-7,10,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOWIVULPUDXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=C(C(=CC(=C1)Br)Br)N)C2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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